molecular formula C21H32N2O4 B11446601 N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide

N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide

Cat. No.: B11446601
M. Wt: 376.5 g/mol
InChI Key: ZARPEQYTDNJSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclohexylcarbonyl group and a 2,4-dimethoxyphenyl group attached to a leucinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide typically involves the following steps:

    Formation of the cyclohexylcarbonyl intermediate: This step involves the reaction of cyclohexanone with a suitable reagent to form the cyclohexylcarbonyl intermediate.

    Attachment of the 2,4-dimethoxyphenyl group: The 2,4-dimethoxyphenyl group is introduced through a reaction with a suitable precursor, such as 2,4-dimethoxybenzaldehyde.

    Coupling with leucinamide: The final step involves the coupling of the cyclohexylcarbonyl and 2,4-dimethoxyphenyl intermediates with leucinamide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of N2-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide can be compared with other similar compounds, such as:

    N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)alaninamide: Similar structure but with an alanine backbone.

    N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)valinamide: Similar structure but with a valine backbone.

Uniqueness

The uniqueness of N2-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide lies in its specific combination of functional groups and its potential applications in various fields. The presence of the cyclohexylcarbonyl and 2,4-dimethoxyphenyl groups imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

N-[1-(2,4-dimethoxyanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H32N2O4/c1-14(2)12-18(23-20(24)15-8-6-5-7-9-15)21(25)22-17-11-10-16(26-3)13-19(17)27-4/h10-11,13-15,18H,5-9,12H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

ZARPEQYTDNJSHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=C(C=C(C=C1)OC)OC)NC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.